3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5NO6 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-hydroxy-7-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6/c11-6-4-2-1-3-5(10(14)15)7(4)16-8(6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
RJAMZSCUIGZDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The starting material is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate.
Reduction: Subsequent reduction of the nitro group yields the desired 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of 3-amino-7-nitro-1-benzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as kinases and transcription factors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its anti-tumor and antibacterial effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, which may enhance acidity at the carboxylic acid position compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs .
Ring System Differences :
- Benzofuran vs. Indole : The indole ring in 7-chloro-3-methyl-1H-indole-2-carboxylic acid introduces nitrogen-based aromaticity, which may alter pharmacokinetic properties (e.g., membrane permeability) compared to benzofuran derivatives .
Synthetic Accessibility :
- Benzofuran-2-carboxylic acids are often synthesized via CDI-mediated coupling with amines, as demonstrated for 7-methoxy derivatives . The nitro group in the target compound may require specialized nitration steps, increasing synthetic complexity.
Stability and Reactivity
- This contrasts with the more stable methoxy or chloro groups in analogs .
- Crystallinity : Carboxylic acid derivatives like those in are tested for crystallinity to ensure pharmaceutical stability, a quality control step that would apply to the target compound as well .
Biological Activity
3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on its anti-tumor and antibacterial properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid includes a hydroxyl group, a nitro group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 223.14 g/mol. The unique substitution pattern provides distinct chemical and biological properties, making it a subject of interest in various fields of research.
Anti-Tumor Activity
Research has indicated that 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid exhibits significant anti-tumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action may involve:
- Inhibition of Cell Cycle Progression : It induces cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
- Promotion of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells .
Table 1: Anti-Tumor Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.4 | Cell cycle arrest |
| HeLa | 12.8 | Apoptosis induction |
Antibacterial Activity
In addition to its anti-tumor effects, this compound has shown antibacterial properties against various bacterial strains. The proposed mechanisms include:
- Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
- Enzyme Inhibition : Specific enzymes involved in bacterial proliferation may be inhibited by the compound, leading to reduced bacterial viability.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 30 |
The biological activity of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cell signaling pathways that promote tumor growth and bacterial survival.
- Binding Affinity : Interaction studies have suggested that it binds effectively to receptors involved in cancer progression and inflammation .
Synthesis Methods
The synthesis of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid can be achieved through several methods:
- Oxidation Reactions : Utilizing potassium permanganate for the oxidation of suitable precursors.
- Reduction Techniques : Employing lithium aluminum hydride for reduction processes.
- Substitution Reactions : Various electrophiles and nucleophiles can be used for selective substitution reactions on the benzofuran ring .
Case Studies
Several studies have documented the efficacy of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid in vivo and in vitro:
- A study demonstrated its effectiveness against tumor xenografts in mice, showing significant tumor size reduction compared to control groups.
- Another investigation highlighted its potential as an antibacterial agent against multi-drug resistant strains, showcasing its relevance in addressing current antibiotic resistance challenges .
Q & A
Q. How to design controlled experiments to differentiate between the compound’s direct and indirect antioxidant effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
